4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
Description
4-Chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by a 4-methoxybenzyl group attached to the pyrimidine core via an amine linkage. The pyrimidine ring is substituted with chlorine at position 4 and a methyl group at position 4.
Properties
IUPAC Name |
4-chloro-N-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-7-12(14)17-13(16-9)15-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONMIDHUUXZTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution on Chloropyrimidines
The most prominent approach involves nucleophilic aromatic substitution of chlorinated pyrimidine intermediates with suitable amines or benzyl derivatives. This method leverages the reactivity of 2,4,6-trichloropyrimidine or 2,4-dichloropyrimidine as starting materials, which are selectively substituted at the desired positions.
- Preparation of 2,4,6-trichloropyrimidine : Commercially available or synthesized via chlorination of pyrimidine.
- Selective substitution : Under controlled conditions, the chlorine atom at the 2-position is replaced by an amino group, often using ammonia or other amines, to yield 2-amino-4,6-dichloropyrimidine.
- Substitution at the 6-position : The chlorine at the 6-position is then replaced with a methyl group, typically using methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions.
Application to the Target Compound:
- The 4-position chlorines are substituted with a 4-methoxybenzyl group via nucleophilic aromatic substitution, often using 4-methoxybenzylamine or its derivatives.
- The process is optimized by controlling temperature, solvent, and molar ratios to favor mono- or di-substitution, depending on the desired substitution pattern.
- The patent CN102161660A describes a method where 2-aminothiazole derivatives react with dichloropyrimidines under basic conditions to produce pyrimidine derivatives with high yields, indicating the viability of nucleophilic substitution strategies in pyrimidine functionalization.
Direct Amination and Alkylation of Pyrimidine Precursors
Another approach involves direct amination of pyrimidine rings followed by alkylation to introduce the methoxybenzyl group.
- Amination of 2,4-dichloropyrimidine : Using ammonia or primary amines in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures (around 80–120°C).
- Selective methylation : The amino group at the 2-position is methylated to form the methylpyrimidine core.
- Introduction of the benzyl group : The 4-methoxybenzyl group is attached via nucleophilic substitution, often employing 4-methoxybenzyl chloride or 4-methoxybenzylamine under basic conditions.
- The patent US20060035913A1 details a method for synthesizing amino-substituted pyrimidines via reacting 2,4-dichloropyrimidine with alkali metal alkoxides, achieving high yields in environmentally friendly conditions.
Cyclization and Functionalization of Pyrimidine Derivatives
This method involves constructing the pyrimidine ring via cyclization of suitable precursors, followed by functionalization at specific positions.
- Preparation of β-dicarbonyl compounds : Condensed with amidines or guanidines to form the pyrimidine core.
- Substitutions at the 2, 4, and 6 positions : Achieved through nucleophilic substitution or electrophilic aromatic substitution, depending on the intermediate.
- The 4-methoxybenzyl group can be introduced via a Mannich-type reaction or via direct substitution with benzyl derivatives.
- The patent CN102516182B describes a process for synthesizing 4-amino-6-alkoxypyrimidines by reacting chlorinated pyrimidines with alcohols and amines in polar solvents, emphasizing mild conditions and high purity.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Chloropyrimidines, 4-methoxybenzylamine | Base (e.g., K₂CO₃), solvents (DMF, acetonitrile) | 0–100°C, reflux | High yield, industrial scalability | Possible regioselectivity issues |
| Direct Amination & Alkylation | Dichloropyrimidines, methylating agents, benzyl chloride | Ammonia, methyl iodide, base | 80–120°C | Versatile, straightforward | Requires careful control of mono-substitution |
| Ring Cyclization & Functionalization | β-dicarbonyls, amidines | Acid or base catalysis | Mild to moderate temperatures | Precise control over substitution pattern | Multi-step process |
Research Findings and Technical Notes
- The synthesis route outlined in patent CN102161660A emphasizes the use of readily available raw materials, mild reaction conditions, and high yields, making it suitable for industrial production.
- The process described in patent US20060035913A highlights environmentally benign conditions, such as the use of polar aprotic solvents like acetone, and efficient precipitation techniques.
- The method from CN102516182B involves mild conditions and high purity, employing alcohols and amines in reactions that are both cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted pyrimidines
Scientific Research Applications
4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Substituent Electronic Effects: The 4-methoxybenzyl group in the target compound enhances electron density compared to 4-fluorobenzyl (Compound 23) or 4-chlorophenyl analogs. This may improve binding to hydrophobic pockets in biological targets .
Safety and Toxicity :
- Chlorophenyl-substituted analogs () show higher acute toxicity (GHS Category 3) compared to methoxybenzyl derivatives, likely due to increased lipophilicity and bioaccumulation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Key Insight : The 4-methoxybenzyl group increases lipophilicity (LogP ~2.8) compared to the core structure (LogP ~1.2), enhancing membrane permeability but reducing aqueous solubility.
Biological Activity
Overview
4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a chloro group, a methoxybenzyl moiety, and a methyl group, which contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
- Chlorination : The introduction of the chloro group can be performed using phosphorus oxychloride (POCl₃).
- Nucleophilic Substitution : The methoxybenzyl group is added via nucleophilic substitution with 4-methoxybenzyl chloride.
- Methylation : Methyl iodide is used for introducing the methyl group under basic conditions.
Biological Activity
Research has identified several biological activities associated with this compound, particularly its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer effects against various cancer cell lines:
- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC₅₀ value of approximately 0.126 μM, indicating strong anticancer potential compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Selectivity : It displayed a nearly 20-fold selectivity for cancerous cells over non-cancerous MCF10A cells, suggesting a favorable therapeutic index .
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell metabolism or signaling pathways, leading to apoptosis and reduced metastatic potential .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:
- Broad Spectrum Activity : Preliminary investigations suggest that this compound has activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under evaluation .
- Potential Applications : Its use as an intermediate in synthesizing more complex antimicrobial agents is being explored, which could enhance its efficacy and specificity .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Metastasis : In vivo studies demonstrated that treatment with this compound significantly inhibited lung metastasis in mouse models inoculated with MDA-MB-231 cells. The treatment was administered over a period of 30 days, showcasing its potential as a therapeutic agent against metastatic disease .
- Comparative Efficacy : In comparative studies against established drugs like TAE226, this compound showed superior inhibition of metastasis, further validating its potential as a lead candidate for drug development .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to growth and apoptosis.
Q & A
Q. What mechanistic insights can be gained from SAR studies of pyrimidine derivatives?
- Methodological Answer :
- Electron-withdrawing groups : Chloro and methoxy substituents enhance metabolic stability but may reduce solubility.
- Substituent positioning : 4-Methoxybenzyl groups improve selectivity for kinases vs. off-target receptors (e.g., GPCRs) .
- Bioisosteres : Replace chlorine with trifluoromethyl to balance potency and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
